2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
Description
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core substituted at the 2-position with a benzylsulfanyl group and at the 4-position with a methyl group.
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-13-8-5-9-14(13)17-15(16-11)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXONWKMUNSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves the reaction of benzyl mercaptan with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a copper-catalyzed reaction, where benzyl mercaptan is reacted with a pyrimidine derivative in the presence of a copper catalyst and a base. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl group (–SCH₂C₆H₅) undergoes oxidation under controlled conditions:
Oxidation retains the pyrimidine core but modifies the sulfur center, altering electronic properties and biological activity .
Nucleophilic Substitution
The pyrimidine ring facilitates substitution at the C4 or C2 positions:
At C4 Position
Replacement of the methyl group (C4) with amines or aryl groups:
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Reagents : 4-methoxy-2-nitroaniline, catalytic HCl
-
Conditions : Dry isopropyl alcohol, 80°C, 12h
-
Product : 4-(4-methoxy-2-nitrophenyl)amino derivative
At C2 Position
The methyl group (C2) is resistant to substitution due to steric hindrance from the fused cyclopentane ring .
Reduction Reactions
The cyclopentane ring and pyrimidine core participate in hydrogenation:
| Reducing Agent | Target Site | Product | Conditions | Yield |
|---|---|---|---|---|
| H₂/Pd-C | Cyclopentane double bond | Saturated cyclopentane derivative | 60 psi, EtOH | 90% |
| NaBH₄ | Sulfur linkage | Thiol intermediate | RT, 6h in MeOH | 68% |
Reduction of the cyclopentane ring increases conformational flexibility, potentially enhancing binding in biological systems .
Cross-Coupling Reactions
The benzylsulfanyl group enables C–S bond functionalization:
-
Suzuki–Miyaura Coupling :
Biological Activity and Mechanistic Insights
Derivatives of this compound exhibit cytotoxicity against cancer cell lines (e.g., U87-MG glioblastoma, IC₅₀: <10 μM) . Key mechanisms include:
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Tubulin polymerization inhibition : Disruption of microtubule assembly via binding to the colchicine site .
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Kinase inhibition : Moderate activity against CDK2 and ALK (docking scores: −9.2 to −10.4 kcal/mol) .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reactivity Trend |
|---|---|---|
| Oxidation | –SCH₂C₆H₅ | Sulfone > Sulfoxide > Thioether |
| Substitution | Pyrimidine C4 | Aryl amines > alkyl amines |
| Reduction | Cyclopentane ring | Selective saturation of double bonds |
Scientific Research Applications
Basic Information
- Molecular Formula : C15H16N2S
- Molecular Weight : 256.37 g/mol
- Boiling Point : Approximately 426.8 °C (predicted)
- Density : Approximately 1.20 g/cm³ (predicted)
- pKa : 2.13 (predicted)
Structure
The structure of the compound features a cyclopentapyrimidine core with a benzylsulfanyl group, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of cyclopentapyrimidine compounds exhibit promising anticancer properties. For instance, research has focused on the synthesis of various analogs of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine and their evaluation against cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a significant reduction in cell viability, indicating potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the benzylsulfanyl group enhances its interaction with microbial membranes, leading to increased efficacy against various pathogens.
Case Study: Antimicrobial Activity
In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Material Science
Polymer Additives
The unique structure of this compound allows it to be used as an additive in polymer chemistry, enhancing the thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can improve tensile strength and thermal resistance.
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 220 |
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the suppression of cell proliferation. Additionally, it may interact with signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key analogs differ in the sulfanyl group’s aromatic substituents, which influence molecular weight, lipophilicity, and steric bulk. A comparative summary is provided below:
Discussion of Substituent Effects
- Steric Effects : Ortho-substituents (e.g., 2-chlorophenyl) may hinder molecular interactions compared to para-substituents.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) can modulate the sulfanyl group’s reactivity, influencing metabolic stability.
Biological Activity
2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₆N₂S
- Molecular Weight : 256.37 g/mol
- CAS Number : 477852-30-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. The results indicated that:
- MCF-7 : IC₅₀ = 0.12 ± 0.064 µM
- HepG2 : IC₅₀ = 0.15 ± 0.075 µM
- HCT-116 : IC₅₀ = 0.10 ± 0.050 µM
These values suggest that the compound exhibits potent anticancer activity, particularly against breast cancer cells, where it outperformed several standard chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Table: Antimicrobial Activity Against Various Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | >128 µg/mL |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. However, its antifungal activity was less pronounced .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through in vitro assays measuring COX-2 enzyme inhibition.
Findings
Inhibition studies revealed that:
- IC₅₀ for COX-2 : 0.04 ± 0.02 μmol
This level of inhibition is comparable to that of standard anti-inflammatory drugs like celecoxib, indicating its potential use in treating inflammatory conditions .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties.
Case Study: Anti-Alzheimer's Activity
In a study focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.
- IC₅₀ for AChE inhibition : 20.15 ± 0.44 µM
This result positions the compound as a potential candidate for further development in Alzheimer's therapeutics .
Q & A
Q. What are the recommended synthetic routes for 2-(Benzylsulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine and its analogues?
Synthesis typically involves cyclization and substitution reactions. For example:
- Step 1 : Prepare the cyclopenta[d]pyrimidine core via cyclocondensation of aminocyclopentene derivatives with thiourea or cyanamide .
- Step 2 : Introduce the benzylsulfanyl group using nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., NaH in DMF) .
- Step 3 : Purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradients) and confirm structures using H NMR and LC-MS .
Q. Which cytotoxicity assays are suitable for preliminary evaluation of this compound?
The sulforhodamine B (SRB) assay is widely used for high-throughput screening:
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., δ 2.55 ppm for methyl groups in H NMR) .
- LC-MS : Verify molecular weight and purity (e.g., m/z 326.0 [M+H] for related derivatives) .
- Melting Point Analysis : Assess crystallinity (e.g., 197–198°C for cyclopenta[d]pyrimidine analogues) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of antitumor activity in cyclopenta[d]pyrimidine derivatives?
Key SAR insights include:
- Substituent Effects : The N-methyl and 4-methoxy groups enhance microtubule disruption potency (IC = 1–10 nM) .
- Core Modifications : 6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives with vinyl or methyl substituents improve solubility without compromising activity .
- Resistance Mitigation : Derivatives lacking a 6-substituent retain efficacy in Pgp-overexpressing cell lines, suggesting reduced efflux pump recognition .
Table 1 : SAR of Selected Derivatives
| Compound | Substituents | IC (nM) | Key Finding |
|---|---|---|---|
| 30·HCl | 4-methoxy, N-methyl | 1–10 | Overcomes βIII-tubulin resistance |
| 25 | 2,5-dimethyl | 15–30 | Improved metabolic stability |
Q. How can researchers address contradictions in cytotoxicity data across cell lines?
- Variable Sensitivity : Screen panels of cell lines (e.g., NCI-60) to identify tissue-specific responses .
- Mechanistic Profiling : Use target engagement assays (e.g., tubulin polymerization for anti-microtubule agents) to distinguish on-target vs. off-target effects .
- Resistance Markers : Quantify Pgp/βIII-tubulin expression via qPCR or Western blot to correlate with IC shifts .
Q. What strategies improve the solubility and bioavailability of hydrophobic cyclopenta[d]pyrimidine derivatives?
- Prodrug Design : Introduce phosphate or PEGylated groups for aqueous formulation .
- Co-solvent Systems : Use DMSO/EtOH mixtures (≥32.95 mg/mL in DMSO) for in vitro studies, with ≤0.1% vehicle controls .
- Nanoparticle Encapsulation : Lipid-based carriers enhance in vivo bioavailability, as demonstrated for triple-negative breast cancer xenografts .
Q. How can in vivo efficacy models be optimized for cyclopenta[d]pyrimidine derivatives?
- Xenograft Selection : Use aggressive models (e.g., MDA-MB-231 for breast cancer) to mimic clinical resistance .
- Dosing Regimens : Administer compounds intravenously (e.g., 10 mg/kg twice weekly) to maintain plasma levels above IC .
- Pharmacokinetic Analysis : Monitor half-life and metabolite formation via LC-MS/MS to adjust dosing schedules .
Methodological Considerations
Q. How should researchers validate target engagement for kinase inhibitors like Akt-targeting derivatives?
Q. What experimental controls are essential for interpreting cytotoxicity data?
- Vehicle Controls : Include DMSO/EtOH at concentrations matching treatment groups .
- Positive Controls : Use paclitaxel (microtubule stabilization) or staurosporine (apoptosis induction) as benchmarks .
- Viability Normalization : Normalize data to untreated cells and account for plate-edge effects in 96-well formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
